molecular formula C16H13N3O2S B2375745 2-((4-nitrobenzyl)thio)-5-phenyl-1H-imidazole CAS No. 339116-30-2

2-((4-nitrobenzyl)thio)-5-phenyl-1H-imidazole

Cat. No.: B2375745
CAS No.: 339116-30-2
M. Wt: 311.36
InChI Key: GKUYSMAHFFSILG-UHFFFAOYSA-N
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Description

The compound “2-((4-nitrobenzyl)thio)-5-phenyl-1H-imidazole” is a unique chemical with the linear formula C16H13N3O2S3 . It is part of a collection of rare and unique chemicals provided for early discovery researchers .

Scientific Research Applications

Antituberculosis Activity

  • Antituberculosis Agents : Derivatives of imidazole, including those similar to 2-((4-nitrobenzyl)thio)-5-phenyl-1H-imidazole, have been studied for their antituberculosis activity. Some compounds in this category have shown promising results against Mycobacterium tuberculosis, indicating potential applications in antituberculosis drug development (Foroumadi et al., 2004).

Chemical Synthesis and Structural Analysis

  • Synthesis of Heterocyclic Compounds : Research on nitrogen-containing heterocyclic compounds, including imidazole derivatives, has led to the synthesis of various novel structures. These synthetic pathways contribute to the field of organic chemistry and have potential applications in drug development (Stefancich et al., 1993).
  • Crystal Structure Analysis : Studies on related imidazole compounds have involved detailed analysis of crystal structures and molecular interactions. This type of research aids in understanding the physical and chemical properties of these compounds (Sowmya et al., 2020).

Biological Evaluation and Antimicrobial Activity

  • Antimicrobial Activities : Imidazole derivatives have been evaluated for their antimicrobial properties. Some compounds have demonstrated effectiveness against bacteria and fungi, highlighting their potential as antimicrobial agents (Samadhiya et al., 2014).
  • Cytotoxicity Studies : Research into N-heterocyclic carbene–silver(I) acetate complexes derived from imidazole has included cytotoxicity tests on human renal-cancer cell lines. These studies are crucial for understanding the therapeutic potential and safety profile of these compounds (Patil et al., 2011).

Materials Science and Nonlinear Optical Chromophores

  • Nonlinear Optical Chromophores : Imidazole-based compounds have been developed for use in nonlinear optical chromophores. These compounds are known for their high thermal stability and molecular nonlinearity, making them suitable for various applications in materials science (Santos et al., 2001).

Safety and Hazards

The safety data sheet for a related compound, S-(4-Nitrobenzyl)-6-thioinosine, indicates that it may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for the study of “2-((4-nitrobenzyl)thio)-5-phenyl-1H-imidazole” and related compounds could involve further exploration of their potential therapeutic effects, such as their antidepressant activity . Additionally, their potential for controlling and tuning CO2 reactivity could be further investigated .

Mechanism of Action

Target of Action

Similar compounds, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes, receptors, and other proteins.

Mode of Action

Based on the activities of structurally similar compounds, it can be inferred that the compound may interact with its targets through hydrogen bond accepting and donating characteristics . This allows the compound to form specific interactions with different target receptors, potentially leading to changes in their function.

Biochemical Pathways

These could include pathways related to cell growth and proliferation, inflammation, oxidative stress, viral replication, and various enzymatic processes .

Result of Action

Based on the reported activities of similar compounds, potential effects could include inhibition of cell growth, reduction of inflammation, neutralization of oxidative stress, inhibition of viral replication, and modulation of enzymatic activity .

Action Environment

The action, efficacy, and stability of 2-((4-nitrobenzyl)thio)-5-phenyl-1H-imidazole can be influenced by various environmental factors . These could include the pH and temperature of the biological environment, the presence of other compounds or drugs, and the specific characteristics of the target cells or tissues.

Properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-5-phenyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c20-19(21)14-8-6-12(7-9-14)11-22-16-17-10-15(18-16)13-4-2-1-3-5-13/h1-10H,11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUYSMAHFFSILG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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